molecular formula C6H2BrN3O2 B11718728 3-Bromo-5-nitroisonicotinonitrile

3-Bromo-5-nitroisonicotinonitrile

Cat. No.: B11718728
M. Wt: 228.00 g/mol
InChI Key: DPELWHDVOHLIFM-UHFFFAOYSA-N
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Description

3-Bromo-5-nitroisonicotinonitrile is an organic compound with the molecular formula C6H2BrN3O2 It is a derivative of isonicotinonitrile, featuring both bromine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-nitroisonicotinonitrile typically involves a multi-step process. One common method includes the bromination of isonicotinonitrile followed by nitration. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The nitration step involves the use of a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-nitroisonicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of various substituted isonicotinonitriles.

    Reduction: Formation of 3-bromo-5-aminoisonicotinonitrile.

    Oxidation: Formation of higher oxidation state derivatives, though less common.

Scientific Research Applications

3-Bromo-5-nitroisonicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-nitroisonicotinonitrile involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-nitropyridine: Similar structure but lacks the nitrile group.

    3-Bromo-5-nitrobenzonitrile: Similar structure but with a benzene ring instead of a pyridine ring.

    3-Bromo-5-nitro-2-pyridinecarbonitrile: Another derivative with slight structural differences.

Uniqueness

3-Bromo-5-nitroisonicotinonitrile is unique due to the presence of both bromine and nitro groups on the isonicotinonitrile scaffold

Properties

IUPAC Name

3-bromo-5-nitropyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrN3O2/c7-5-2-9-3-6(10(11)12)4(5)1-8/h2-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPELWHDVOHLIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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